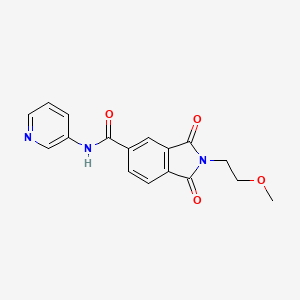
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol, also known as BMDP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. BMDP has been found to have unique properties that make it a promising candidate for studying the mechanisms of action of various neurotransmitters in the brain.
Mecanismo De Acción
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has also been found to have affinity for other receptors such as sigma-1 and sigma-2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and altered body temperature. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol in lab experiments is its high potency and selectivity for serotonin, norepinephrine, and dopamine receptors. This makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been found to have some similarities to other psychoactive substances such as amphetamines and cathinones. Further research is also needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol involves the reaction between 3,4-methylenedioxyphenylpropan-2-one and benzaldehyde in the presence of sodium borohydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have potential applications in scientific research, particularly in the study of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been shown to have affinity for these receptors and can modulate their activity, which makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11,16-17H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRSQUGNLLOHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)